molecular formula C21H28O2 B13856698 Tibolone-13C,d3

Tibolone-13C,d3

Cat. No.: B13856698
M. Wt: 316.5 g/mol
InChI Key: WZDGZWOAQTVYBX-YZTKIZKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tibolone-13C,d3 is a synthetic steroid hormone that is structurally labeled with carbon-13 and deuterium. This compound is a derivative of tibolone, which is known for its estrogenic, androgenic, and progestogenic properties. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in the study of metabolic pathways and pharmacokinetics.

Chemical Reactions Analysis

Tibolone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Scientific Research Applications

Tibolone-13C,d3 has a wide range of scientific research applications. In chemistry, it is used to study metabolic pathways and the pharmacokinetics of tibolone and its derivatives. In biology, it helps in understanding the effects of tibolone on cellular processes and its interactions with various receptors. In medicine, this compound is used in research related to hormone replacement therapy and the treatment of postmenopausal symptoms. Additionally, it has applications in the study of neuroprotective effects and cardiovascular health .

Mechanism of Action

The mechanism of action of Tibolone-13C,d3 is similar to that of tibolone. Upon ingestion, tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has progestogenic and androgenic effects. These metabolites interact with estrogen, androgen, and progesterone receptors in various tissues, leading to tissue-specific effects. For example, in the brain, tibolone exerts neuroprotective effects by modulating mitochondrial function and reducing inflammation .

Properties

Molecular Formula

C21H28O2

Molecular Weight

316.5 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1/i2+1D3

InChI Key

WZDGZWOAQTVYBX-YZTKIZKYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H]1CC2=C(CCC(=O)C2)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O

Canonical SMILES

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O

Origin of Product

United States

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